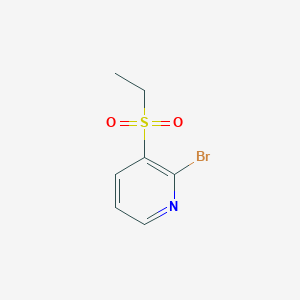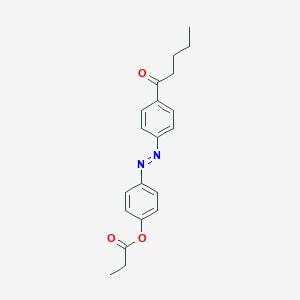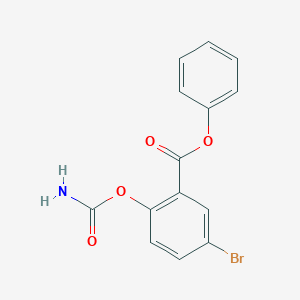
Benzoic acid, 2-((aminocarbonyl)oxy)-5-bromo-, phenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2-((aminocarbonyl)oxy)-5-bromo-, phenyl ester, also known as bromfenac, is a non-steroidal anti-inflammatory drug (NSAID) commonly used to treat pain and inflammation. It is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that play a key role in inflammation.
Wirkmechanismus
Bromfenac inhibits COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for pain, fever, and swelling. By inhibiting COX enzymes, Benzoic acid, 2-((aminocarbonyl)oxy)-5-bromo-, phenyl ester reduces the production of prostaglandins and thus reduces inflammation and pain.
Biochemische Und Physiologische Effekte
Bromfenac has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to reduce the expression of adhesion molecules, which are involved in the recruitment of leukocytes to sites of inflammation. Bromfenac has also been shown to inhibit the activation of nuclear factor-κB, a transcription factor that plays a key role in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
Bromfenac has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It is also highly selective for COX-2, which makes it a useful tool for studying the role of COX-2 in inflammation. However, Benzoic acid, 2-((aminocarbonyl)oxy)-5-bromo-, phenyl ester has some limitations. It has a short half-life and is rapidly metabolized in vivo, which can make it difficult to achieve therapeutic concentrations. It can also have off-target effects, which can complicate interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on Benzoic acid, 2-((aminocarbonyl)oxy)-5-bromo-, phenyl ester. One area of interest is its potential use in the treatment of cancer. Bromfenac has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it may have potential as a chemotherapeutic agent. Another area of interest is its potential use in the treatment of Alzheimer's disease. Bromfenac has been shown to reduce amyloid-β-induced neuroinflammation and to improve cognitive function in animal models of Alzheimer's disease. Further research is needed to determine the potential clinical applications of Benzoic acid, 2-((aminocarbonyl)oxy)-5-bromo-, phenyl ester in these areas.
Synthesemethoden
Bromfenac can be synthesized by reacting benzoic acid with 5-bromosalicylic acid in the presence of thionyl chloride and then esterifying the resulting acid with phenol and carbonyldiimidazole. The final product is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
Bromfenac has been extensively studied for its anti-inflammatory and analgesic properties. It has been used to treat various inflammatory conditions such as osteoarthritis, rheumatoid arthritis, and postoperative pain. Bromfenac is also being investigated for its potential use in the treatment of cancer and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
122277-23-0 |
|---|---|
Produktname |
Benzoic acid, 2-((aminocarbonyl)oxy)-5-bromo-, phenyl ester |
Molekularformel |
C14H10BrNO4 |
Molekulargewicht |
336.14 g/mol |
IUPAC-Name |
phenyl 5-bromo-2-carbamoyloxybenzoate |
InChI |
InChI=1S/C14H10BrNO4/c15-9-6-7-12(20-14(16)18)11(8-9)13(17)19-10-4-2-1-3-5-10/h1-8H,(H2,16,18) |
InChI-Schlüssel |
QMOXBJDDWVEGSW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC(=O)C2=C(C=CC(=C2)Br)OC(=O)N |
Kanonische SMILES |
C1=CC=C(C=C1)OC(=O)C2=C(C=CC(=C2)Br)OC(=O)N |
Andere CAS-Nummern |
122277-23-0 |
Synonyme |
phenyl 5-bromo-2-carbamoyloxy-benzoate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




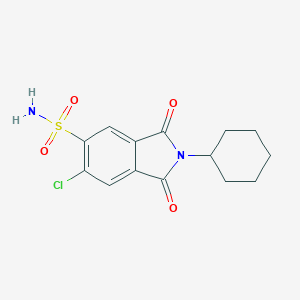
![(6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol](/img/structure/B47506.png)
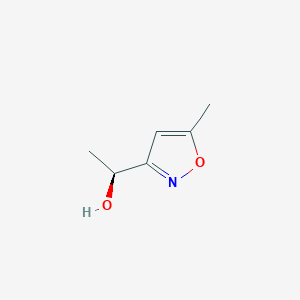
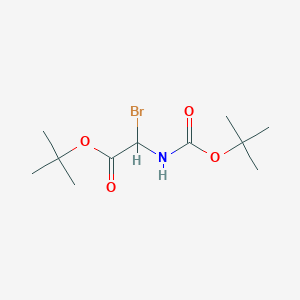

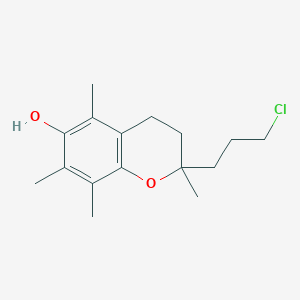
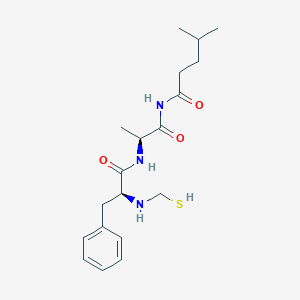
![3-[(Carboxymethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B47517.png)
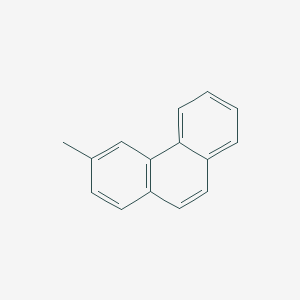
![5-Methylpyrido[3,4-e][1,2,4]triazine](/img/structure/B47520.png)
